3-{[2-(1-Cyclohexen-1-YL)ethyl]amino}-N-ethylpropanamide is a chemical compound characterized by the molecular formula CHNO and a molecular weight of 224.35 g/mol. This compound features a cyclohexenyl group, which contributes to its unique structural and functional properties. The presence of both an amino group and an amide functionality allows it to engage in various
3-{[2-(1-Cyclohexen-1-YL)ethyl]amino}-N-ethylpropanamide exhibits significant biological activity, particularly in biochemical research. It has been shown to interact with various enzymes and proteins, influencing their activity. For instance, it modulates the function of hydrolase enzymes involved in hydrolyzing chemical bonds. Additionally, it impacts cellular processes by affecting signaling pathways such as NF-κB, which is crucial for regulating immune responses and inflammation .
The synthesis of 3-{[2-(1-Cyclohexen-1-YL)ethyl]amino}-N-ethylpropanamide typically involves a multi-step process starting from 2-(1-cyclohexen-1-yl)ethylamine and propanamide derivatives. The reaction conditions must be controlled to ensure high yield and purity of the final product. Specific methodologies may vary based on desired modifications or functionalization .
This compound finds applications across various fields:
Interaction studies reveal that 3-{[2-(1-Cyclohexen-1-YL)ethyl]amino}-N-ethylpropanamide can significantly influence enzyme activity and cellular signaling pathways. These studies are crucial for elucidating its role in biochemical processes and potential therapeutic targets. For example, its modulation of the NF-κB signaling pathway underscores its relevance in inflammatory responses and immune regulation .
3-{[2-(1-Cyclohexen-1-YL)ethyl]amino}-N-ethylpropanamide can be compared with several structurally related compounds:
Compound Name | Molecular Formula | Key Features |
---|---|---|
2-(1-Cyclohexenyl)ethylamine | CHN | Similar structure without amide functionality |
2-(1-Cyclohexenyl)cyclohexanone | CHO | Contains a ketone group; different reactivity |
N-(2-(1-Cyclohexen-1-yl)ethyl)-2-(4-methoxyphenyl)acetamide | CHNO | Similar cyclohexenyl group; distinct functional groups |
The uniqueness of 3-{[2-(1-Cyclohexen-1-YL)ethyl]amino}-N-ethylpropanamide lies in its specific functional groups that allow for a wide range of